molecular formula C18H32Cl2N2O4 B13768863 Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride CAS No. 66944-66-9

Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride

Cat. No.: B13768863
CAS No.: 66944-66-9
M. Wt: 411.4 g/mol
InChI Key: MVUNLJUQJXTTMS-UHFFFAOYSA-N
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Description

Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride is a complex organic compound that features a piperazine ring substituted with ethanol and dicyclobutylcarboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol. The process may also involve the deprotection of intermediate compounds using reagents like PhSH (thiophenol).

Industrial Production Methods

Industrial production methods for this compound may involve the use of fixed-bed reactors and catalysts such as zeolites. The reaction conditions are optimized to achieve high yields and purity. For example, the use of hydrogen as a carrier gas and specific temperature and pressure conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., HBr for addition reactions), bases (e.g., sodium hydroxide for deprotection), and solvents like ethanol and chloroform .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

66944-66-9

Molecular Formula

C18H32Cl2N2O4

Molecular Weight

411.4 g/mol

IUPAC Name

2-[4-[2-(cyclobutanecarbonyloxy)ethyl]piperazin-1-yl]ethyl cyclobutanecarboxylate;dihydrochloride

InChI

InChI=1S/C18H30N2O4.2ClH/c21-17(15-3-1-4-15)23-13-11-19-7-9-20(10-8-19)12-14-24-18(22)16-5-2-6-16;;/h15-16H,1-14H2;2*1H

InChI Key

MVUNLJUQJXTTMS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)OCCN2CCN(CC2)CCOC(=O)C3CCC3.Cl.Cl

Origin of Product

United States

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